

The Versatile Building Block: 2,6-Difluoropyrimidin-4-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: **2,6-Difluoropyrimidin-4-amine**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyrimidin-4-amine is a key heterocyclic building block in modern medicinal chemistry, prized for its role in the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the strategic placement of two fluorine atoms at the 2 and 6 positions significantly influences the molecule's reactivity and the properties of its derivatives.^[1] The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile precursor for the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.^[2] This document provides detailed application notes, experimental protocols, and data on the use of **2,6-difluoropyrimidin-4-amine** in drug discovery.

Applications in Drug Discovery

The 2,6-diaminopyrimidine scaffold, readily accessible from **2,6-difluoropyrimidin-4-amine**, is a well-established pharmacophore in the design of kinase inhibitors. The two amino groups can be differentially functionalized to interact with the hinge region and the solvent-exposed regions of the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for several important cancer targets.

Kinase Inhibitors

- Epidermal Growth Factor Receptor (EGFR) Inhibitors: The diaminopyrimidine core has been successfully employed to develop inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[3][4] Derivatives of 2,6-diaminopyrimidine have shown potent activity against both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[3][5] By modifying the substituents on the pyrimidine core, researchers have been able to optimize potency and selectivity.[5]
- Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a crucial role in cytokine signaling and is implicated in various inflammatory diseases and myeloproliferative neoplasms.[6][7] The 2,6-diaminopyrimidine scaffold has been utilized to create potent and selective JAK inhibitors.[4] Structure-activity relationship (SAR) studies have guided the design of derivatives with improved pharmacokinetic profiles and efficacy.[4]

Antiviral and Other Therapeutic Areas

While the primary focus has been on kinase inhibition, the versatility of the 2,6-diaminopyrimidine scaffold suggests its potential in other therapeutic areas, including the development of antiviral and antimicrobial agents.[1]

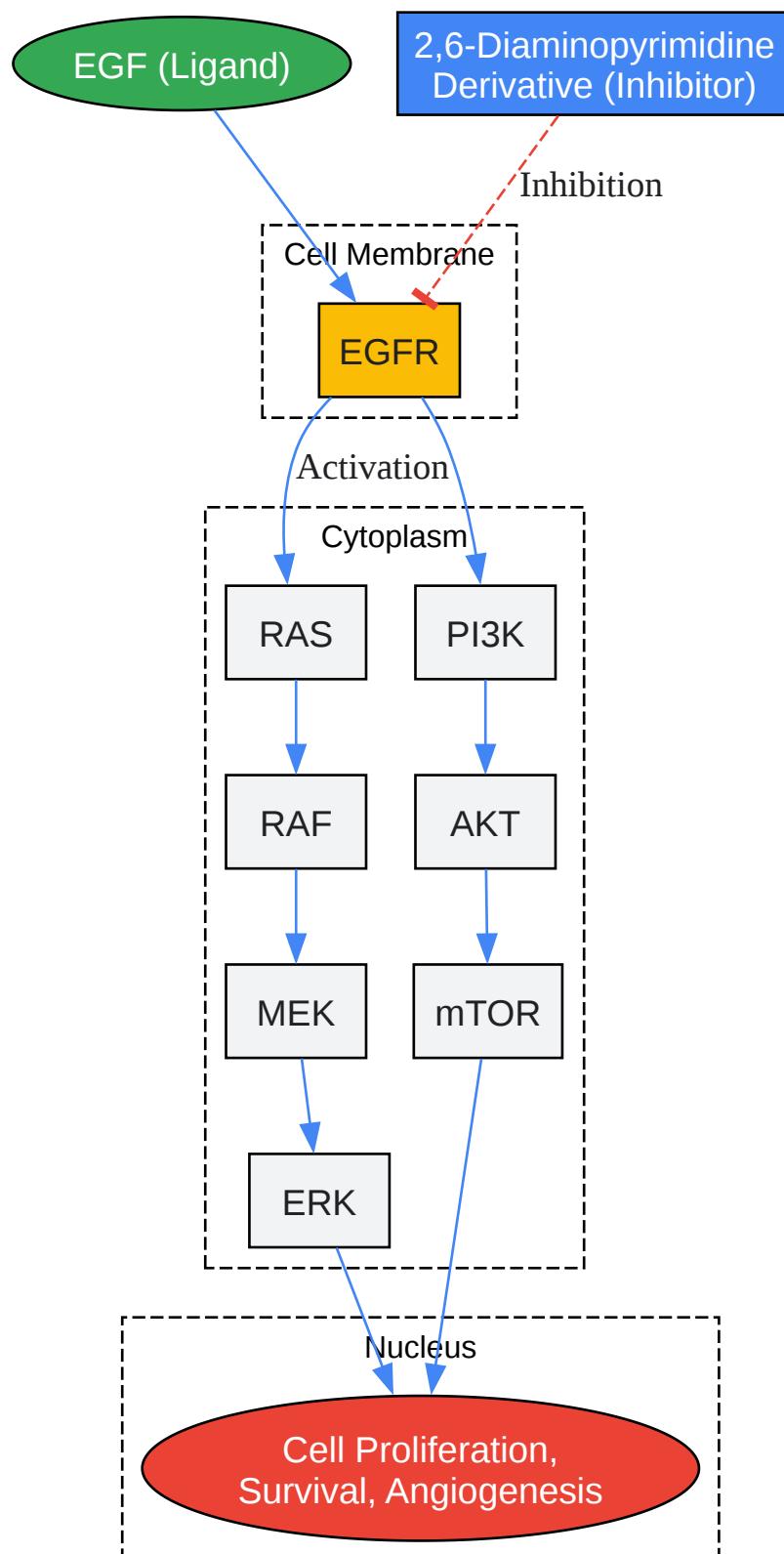
Quantitative Data on Biological Activity

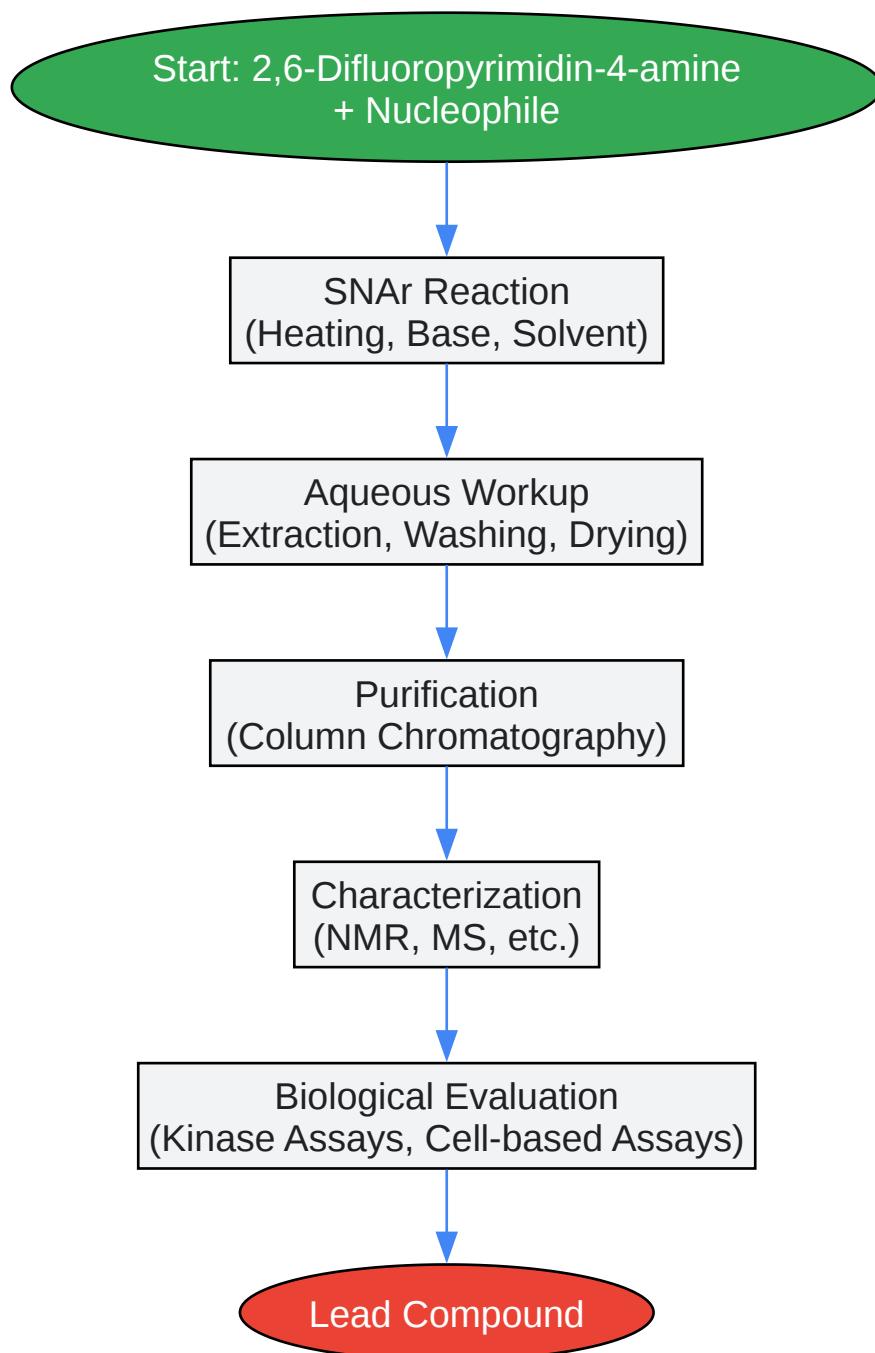
The following table summarizes the *in vitro* activity of representative compounds derived from diaminopyrimidine scaffolds, highlighting their potential as kinase inhibitors.

Compound ID	Target Kinase(s)	IC50 (nM)	Cell Line	Antiproliferative IC50 (µM)
Compound 1	EGFR, HER2	14.8 (EGFR), 682 (HER2)	A549	5.67[5]
Compound 8	pcDHFR, tgDHFR	-	P. carinii	88% inhibition at 10 µM[8]
Compound 4c	EGFRwt	-	A549, PC-3, HepG2	0.56, 2.46, 2.21[6]
Yfq07	EGFR	-	H3255, A431, HCC827, PC-9, H1975	Potent activity reported[4]
Compound 8	T790M EGFR	-	H1975	1.2 (pEGFR)[3]
Compound 10	T790M EGFR	-	H1975	1.3 (pEGFR)[3]

Key Synthetic Reactions

The primary reaction utilized for the functionalization of **2,6-difluoropyrimidin-4-amine** is the Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atoms at the C2 and C6 positions are excellent leaving groups, allowing for the sequential or simultaneous introduction of various nucleophiles.





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